[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]imidazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-12-4-2-10(3-5-12)7-15-8-11(6-13)14-9-15/h2-5,8-9H,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAHCEUSJATFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine typically involves the condensation of 4-methoxybenzylamine with an imidazole derivative. One common method includes the use of a reductive amination process where 4-methoxybenzaldehyde is reacted with an imidazole derivative in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
- Oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
- Reduction of the imidazole ring can produce saturated imidazole derivatives.
- Substitution reactions can lead to various functionalized imidazole compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry to form metal complexes .
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
- Used in the development of novel pharmaceuticals targeting specific biological pathways .
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Employed in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of [1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position : The 4-methoxy group in the target compound is electron-donating, which may enhance π-π stacking interactions in receptor binding compared to the 3-methoxy isomer. Positional differences can alter spatial orientation, affecting selectivity in biological targets .
- Halogen vs. Methoxy : Fluorine (electron-withdrawing) and bromine (sterically bulky) substituents modify electronic density and steric hindrance. For example, 4-fluoro analogs may exhibit improved membrane permeability due to increased lipophilicity, while 4-bromo derivatives could hinder binding in sterically sensitive targets .
Pharmacological and Functional Insights
- Carbonic Anhydrase Activation : highlights a related compound, N-((1H-imidazol-4-yl)methyl)-1-(4-methoxyphenyl)methanamine (21) , as a carbonic anhydrase I activator. This suggests that the 4-methoxybenzyl group may contribute to enzyme interaction, though activity depends on precise substituent positioning .
- Adenosine Receptor Ligands: and indicate that imidazole derivatives with varied benzyl groups are explored as adenosine receptor ligands. The 4-methoxy substituent’s electron-donating nature could enhance hydrogen bonding with receptor residues compared to halogenated analogs .
Biological Activity
[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine, a compound featuring an imidazole ring, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in pharmacology, supported by various research findings and case studies.
Synthesis
The synthesis of this compound typically involves the Mannich reaction, a well-established method for creating biologically active compounds. This reaction combines an imidazole derivative with a formaldehyde source and an amine, yielding a product with significant biological potential.
Example Reaction Conditions
| Reactants | Conditions | Yield |
|---|---|---|
| 4-Methoxybenzaldehyde + Imidazole | Methanolic ammonia at 40°C for 14 hours | 100% |
Biological Activity
The biological activity of this compound has been explored across various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various pathogens:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL have been reported for structurally related imidazole compounds.
- Candida neoformans : Antifungal activity with MIC values ≤0.25 µg/mL was observed in some analogs .
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly through targeting specific cellular pathways. Preliminary studies have indicated that imidazole derivatives can inhibit tumor growth and proliferation in various cancer cell lines.
Case Studies
Several case studies have investigated the biological effects of imidazole derivatives, including this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Activity Investigation :
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications to the methoxy group or substituents on the imidazole ring can significantly influence its pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Enhanced antimicrobial activity |
| Halogenation on benzene ring | Increased potency against specific bacterial strains |
Q & A
Q. Table 1: Key Safety Parameters (Extrapolated from 3-Methoxy Analog)
| Parameter | Recommendation | Source |
|---|---|---|
| Respiratory Protection | N95 mask or equivalent | |
| Reactivity Hazards | Incompatible with oxidizers | |
| Storage Conditions | 2–8°C, inert atmosphere, dark |
Advanced: What synthetic strategies are viable for this compound, and what are their limitations?
Answer:
Two primary routes are proposed based on analogous imidazole syntheses:
- Route 1 (Nucleophilic Substitution):
React 4-methoxybenzyl chloride with 4-(aminomethyl)imidazole under basic conditions (K₂CO₃/DMF, 60°C, 12h). Yield optimization (~40–50%) requires careful stoichiometry . - Route 2 (Reductive Amination):
Condense 4-methoxybenzaldehyde with 4-(aminomethyl)imidazole using NaBH₄ in MeOH. Challenges include imidazole ring stability under reducing conditions .
Q. Table 2: Comparative Synthetic Routes
| Method | Conditions | Yield | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃/DMF, 60°C | 40–50% | Competing side reactions |
| Reductive Amination | NaBH₄/MeOH, RT | 30–35% | Imidazole ring instability |
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.2 ppm for methoxybenzyl) and imidazole C-H signals (δ 7.5–8.0 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .
- FT-IR: Confirm N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- HRMS: Validate molecular ion [M+H]⁺ at m/z 233.1294 (C₁₂H₁₅N₃O) .
Advanced: How does the 4-methoxybenzyl group influence electronic properties compared to the 3-substituted isomer?
Answer:
- Electron-Donating Effect: The para-methoxy group enhances resonance stabilization of the benzyl ring, increasing electron density at the imidazole N-1 position. This may alter reactivity in electrophilic substitutions .
- Steric Effects: The 4-substituent minimizes steric hindrance compared to the 3-isomer, potentially improving substrate binding in catalytic applications .
Basic: What solvent systems are recommended for recrystallization of this compound?
Answer:
Based on analogs:
- Polar Protic Solvents: Methanol/water (7:3 v/v) achieves >90% recovery for similar imidazole derivatives .
- Non-Polar Mixtures: Ethyl acetate/hexane (1:1) is effective but may require slow cooling to avoid oiling out .
Advanced: How can computational modeling predict biological interactions of this compound?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to histamine receptors (e.g., H₃/H₄), leveraging the imidazole core’s affinity for metal ions in active sites .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess frontier orbitals (HOMO/LUMO) and predict redox behavior .
Basic: What are the stability concerns under varying pH conditions?
Answer:
- Acidic Conditions (pH < 3): Protonation of the imidazole ring may occur, altering solubility.
- Alkaline Conditions (pH > 10): Methoxy groups are stable, but the amine may deprotonate, increasing hydrophilicity .
Advanced: What strategies resolve contradictions in reported solubility data for imidazole derivatives?
Answer:
- Standardized Protocols: Use USP <1231> guidelines for solubility testing in buffered solutions (pH 1.2–7.4).
- HPLC-PDA Analysis: Quantify degradation products to distinguish intrinsic solubility from matrix effects .
Basic: How should waste containing this compound be disposed of?
Answer:
- Neutralization: Treat with dilute HCl (1M) to protonate the amine, followed by incineration .
- Regulatory Compliance: Follow EPA guidelines (40 CFR 261) for amine-containing hazardous waste .
Advanced: What catalytic systems enhance the efficiency of its synthetic routes?
Answer:
- Phase-Transfer Catalysis: Use tetrabutylammonium bromide (TBAB) to accelerate nucleophilic substitutions in biphasic systems .
- Microwave Assistance: Reduce reaction times by 60% (e.g., 30 min vs. 12h) while maintaining yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
